![molecular formula C22H19NO2 B14727546 1,1'-[Iminodi(methylene)]di(2-naphthol) CAS No. 5385-77-3](/img/structure/B14727546.png)
1,1'-[Iminodi(methylene)]di(2-naphthol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Iminodi(methylene)]di(2-naphthol) is an organic compound with the molecular formula C22H19NO2 It is a derivative of 2-naphthol, featuring an imine group linking two naphthol units
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Iminodi(methylene)]di(2-naphthol) can be synthesized through a condensation reaction between 2-naphthol and formaldehyde in the presence of an amine catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of 1,1’-[Iminodi(methylene)]di(2-naphthol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch processing, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Iminodi(methylene)]di(2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated naphthol derivatives.
Scientific Research Applications
1,1’-[Iminodi(methylene)]di(2-naphthol) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,1’-[Iminodi(methylene)]di(2-naphthol) involves its interaction with molecular targets through its imine and naphthol groups. These interactions can modulate enzymatic activity, inhibit specific pathways, and induce cellular responses. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Phenylimino)bis(methylene)]di(2-naphthol): Similar structure but with a phenyl group instead of an imine.
2-Naphthol: The parent compound, lacking the imine linkage.
1,1’-[Iminodi(methylene)]di(4-naphthol): Similar structure but with different substitution patterns on the naphthol rings.
Uniqueness
1,1’-[Iminodi(methylene)]di(2-naphthol) is unique due to its specific imine linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
5385-77-3 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[[(2-hydroxynaphthalen-1-yl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H19NO2/c24-21-11-9-15-5-1-3-7-17(15)19(21)13-23-14-20-18-8-4-2-6-16(18)10-12-22(20)25/h1-12,23-25H,13-14H2 |
InChI Key |
PPIUVDVYBJTRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCC3=C(C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


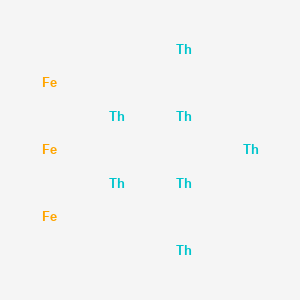
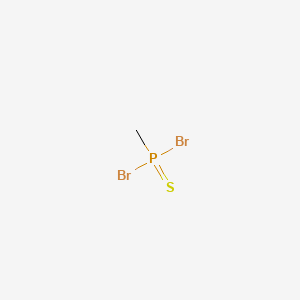
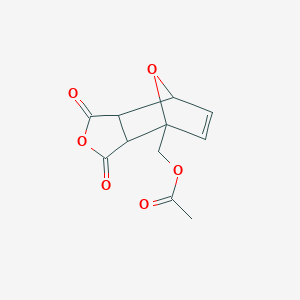

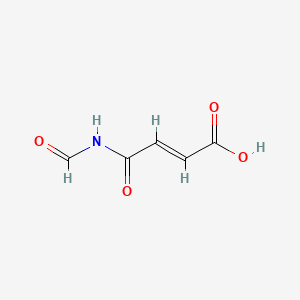
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
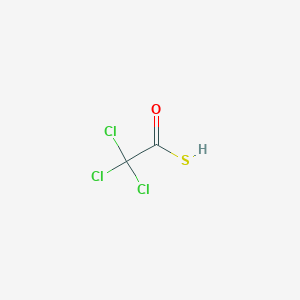
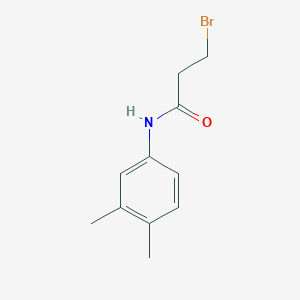
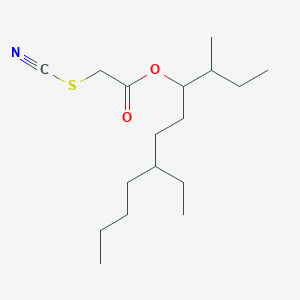
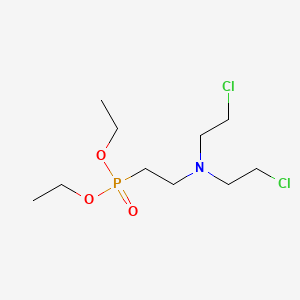
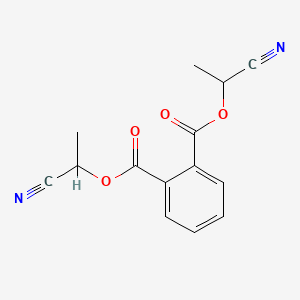
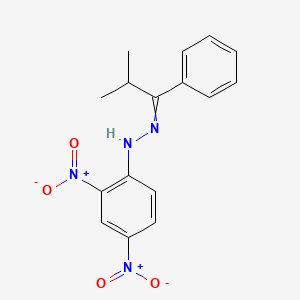
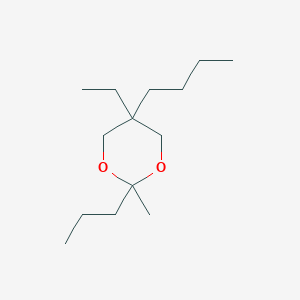
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
